

Experimental setup for reactions involving (3R)-3,5-Dimethylmorpholine

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Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

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Application Note: Experimental Setup for (3R)-3,5-Dimethylmorpholine

Part 1: Executive Summary & Stereochemical Definition[2][4]

(3R)-3,5-Dimethylmorpholine is a sterically hindered, chiral secondary amine widely used in drug discovery (e.g., mTOR inhibitors like PQR626) to modulate metabolic stability, solubility, and target selectivity. Its twin methyl groups create a "conformationally locked" chair structure, restricting the vector of the nitrogen lone pair and increasing selectivity compared to unsubstituted morpholine.[3][4]

Critical Stereochemical Distinction

Before experimentation, verify the specific isomer required.[3][4] The nomenclature "(3R)" is ambiguous without the second stereocenter definition:

| Isomer Designation | Configuration | Stereochemistry | Physical State (Free Base) | Key Characteristic |
|--------------------|--------------------|------------------------------|----------------------------|---|
| (3R,5R)-trans | trans-3,5-dimethyl | Chiral (symmetric) | Liquid / Low-melting Solid | Target for asymmetric synthesis. Enforces specific vector.[1][2] |
| (3R,5S)-cis | cis-3,5-dimethyl | Meso (Achiral) | Liquid (bp ~151°C) | Thermodynamically preferred.[1][2][3] Often used as a racemate substitute.[2][3][4] |
| (3S,5S)-trans | trans-3,5-dimethyl | Chiral (Enantiomer of 3R,5R) | Liquid / Low-melting Solid | Distinguishable only by chiral HPLC/SFC.[1][2][3] |



Note: This guide focuses on the (3R,5R)-trans isomer, as it represents the chiral building block requiring strict handling to prevent racemization or confusion with the meso form.

Part 2: Material Handling & Safety[2]

Physical Properties[2][3][5][6][7][8][9]

- Basicity: pKa

9.0–9.5 (Predicted).[1][2][3][4] The methyl groups increase electron density via induction (+I) but hinder solvation of the conjugate acid.[3][4]

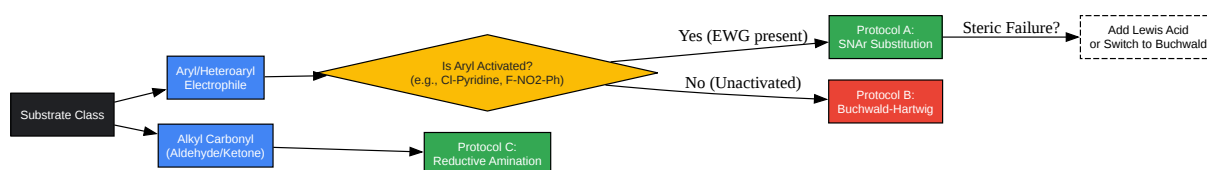
- Nucleophilicity: Significantly lower than morpholine due to steric bulk flanking the nitrogen.[3][4]
- Volatility: Moderate (bp ~151°C).[2][3][4] Significant evaporation can occur during high-vacuum concentration.[2][3]

Storage & Stability

- Hygroscopicity: The free base absorbs atmospheric CO₂ and moisture.[1][3][4] Store under Nitrogen/Argon.[2][3][4]
- Salt Forms: The Hydrochloride (HCl) or Oxalate salts are non-volatile, crystalline solids and are recommended for long-term storage.[1][2][3]
 - Free-basing Protocol: Suspend salt in DCM; wash with 1N NaOH (x2); dry org.[3][4] phase over Na₂SO₄; concentrate carefully (do not heat >40°C under vacuum).

Part 3: Core Reaction Protocols

Workflow Decision Tree



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Figure 1: Decision matrix for coupling **(3R)-3,5-dimethylmorpholine** based on electrophile reactivity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Chloropyrimidines, Chlorotriazines, Fluoronitrobenzenes.

Due to steric hindrance, **(3R)-3,5-dimethylmorpholine** reacts 10–50x slower than morpholine.
[1][2] Standard conditions (EtOH, reflux) often fail.[3][4]

Reagents:

- Solvent: DMSO or NMP (High dielectric constant is critical).[1][2][3][4]
- Base: DIPEA (3.0 equiv) or K_2CO_3 (2.0 equiv).[3]
- Temperature: 80°C – 120°C.[1][2][3][4]

Step-by-Step:

- Dissolve the heteroaryl chloride (1.0 equiv) in DMSO (0.2 M concentration).[3][4]
- Add **(3R)-3,5-dimethylmorpholine** (1.2 – 1.5 equiv).[2][3] Excess is required to drive kinetics.[2][3]
- Add DIPEA (3.0 equiv).[2][3][4]
- Heat to 100°C for 4–16 hours. Monitor by LCMS.[2][3][4]
- Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMSO.[3][4]
- Troubleshooting: If conversion stalls <50%, add KF (1.0 equiv) or catalytic DMAP to activate the electrophile.[3]

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated Aryl Bromides/Chlorides.[1][2]

The steric bulk of the 3,5-dimethyl groups makes Pd oxidative addition easy but amine coordination/reductive elimination difficult.[2] Specialized ligands are mandatory.[2][3][4]

Recommended Catalyst Systems:

- Primary Choice: RuPhos or BrettPhos Pd G3/G4 precatalysts.[1][3] (RuPhos is specifically optimized for secondary amines).[3][4]

- Base: NaOtBu (Strong) or Cs₂CO₃ (Weak, if functional group sensitive).[3]
- Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2][3]

Step-by-Step:

- Charge reaction vial with Aryl Bromide (1.0 equiv), **(3R)-3,5-dimethylmorpholine** (1.2 equiv), and NaOtBu (1.5 equiv).[2][3]
- Add RuPhos Pd G4 (2–5 mol%).
- Evacuate and backfill with Nitrogen (x3).[2][3][4]
- Add anhydrous Toluene (0.2 M) via syringe.[2][3][4]
- Heat to 100°C for 2–12 hours.
- Self-Validation: If significant de-halogenation (reduction of Ar-Br to Ar-H) is observed, switch to BrettPhos and lower temperature to 80°C.

Protocol C: Reductive Amination

Best for: Aldehydes and Ketones.[1][3]

Direct condensation is slow due to sterics.[2][3][4] Pre-activation with a Lewis Acid is often required to form the iminium species.[3][4]

Reagents:

- Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄).[3]
- Reductant: NaBH(OAc)₃ (mild) or NaBH₃CN (if acid stable).[3]

Step-by-Step:

- Combine Ketone/Aldehyde (1.0 equiv) and **(3R)-3,5-dimethylmorpholine** (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).[2][3]

- Stir at ambient temperature (or 40°C for ketones) for 2–6 hours. Visually check for viscosity change.[\[2\]](#)[\[3\]](#)
- Dilute with dry THF or DCE (0.5 M).
- Add NaBH(OAc)₃ (2.0 equiv) in one portion.[\[3\]](#)[\[4\]](#)
- Stir 16 hours.
- Quench: Add saturated aqueous NaHCO₃ carefully (Ti salts will precipitate). Dilute with EtOAc, filter through Celite, then separate layers.[\[3\]](#)[\[4\]](#)

Part 4: Purification & Analytical Validation[\[2\]](#)

Chromatographic Separation

The (3R,5R) and (3S,5S) enantiomers are difficult to separate on silica. Use Chiral SFC (Supercritical Fluid Chromatography) for enantiopurity checks.[\[3\]](#)[\[4\]](#)

Table 1: Recommended Chiral SFC Conditions

| Parameter | Condition Set A (General) | Condition Set B (Difficult) |
|---------------|-----------------------------|--|
| Column | Chiralpak AD-H or OD-H | Chiralcel OJ-H or IG |
| Co-Solvent | 15-25% MeOH (with 0.1% DEA) | 20% IPA (with 0.1% NH ₄ OH) |
| Back Pressure | 120 bar | 150 bar |
| Detection | UV (210/254 nm) | UV / MS |

NMR Interpretation

- ¹H NMR (CDCl₃): The methyl doublets are diagnostic.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - cis (meso): Methyls appear as a single doublet at

ppm.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- trans (chiral): Methyls are chemically equivalent (C2 symmetry) but the ring protons show distinct coupling constants () due to the fixed diaxial vs diequatorial orientation.[3][4]
- N-CH Proton: In the trans isomer, the methine protons at C3/C5 often shift downfield compared to the cis isomer due to anisotropic effects of the ring conformation.[3][4]

Part 5: References

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